Balfourodinium

Description

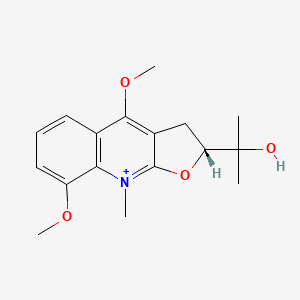

Structure

3D Structure

Properties

CAS No. |

38487-24-0 |

|---|---|

Molecular Formula |

C17H22NO4+ |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-[(2R)-4,8-dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol |

InChI |

InChI=1S/C17H22NO4/c1-17(2,19)13-9-11-15(21-5)10-7-6-8-12(20-4)14(10)18(3)16(11)22-13/h6-8,13,19H,9H2,1-5H3/q+1/t13-/m1/s1 |

InChI Key |

OQZCPLGYHZLFBM-CYBMUJFWSA-N |

SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |

Other CAS No. |

38487-24-0 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Balfourodinium and Analogues

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations researchgate.net. For Balfourodinium, IR spectroscopy has been employed as part of its characterization. While specific peak data (wavenumbers and intensities) for Balfourodinium are not widely detailed in general search results, it has been reported that IR spectra for Balfourodinium were obtained using a Fourier Transform Michelson interferometer, indicating its routine application in structural analysis uni.lu. The presence of characteristic functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and various C-H and C=C stretches associated with its quinoline (B57606) and furan (B31954) rings would be detectable in its IR spectrum researchgate.net. These vibrational modes provide a unique "fingerprint" that aids in confirming the presence and arrangement of these groups within the Balfourodinium structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze the electronic transitions within a molecule, providing information about conjugated systems and aromatic chromophores. For Balfourodinium, UV-Vis spectroscopy is a relevant characterization tool, particularly given its quinoline and furan ring system. The absorption and fluorescence properties of furoquinoline and pyranoquinoline alkaloids, including Balfourodinium, have been studied and are known to be related to their molecular structure. These properties have been leveraged for the fluorometric determination of Balfourodinium in biological samples such as Choisya ternata cell cultures and plant extracts. While specific maximum absorption wavelengths (λmax) for Balfourodinium are not explicitly provided in the available general literature, the quinoline core and its methoxy substitutions would contribute to characteristic absorption bands in the UV-Vis region. The technique is valuable for assessing the purity and concentration of the compound, as well as for understanding its electronic structure.

Determination of Absolute and Relative Stereochemistry

The determination of absolute and relative stereochemistry is paramount for chiral natural products like Balfourodinium, as stereoisomers can exhibit distinct biological activities and properties.

X-ray Crystallography

X-ray crystallography is considered the most powerful method for determining the three-dimensional atomic and molecular structure of crystalline compounds, including the unambiguous assignment of both relative and, crucially, absolute configuration. This technique involves analyzing the diffraction pattern produced when X-rays interact with the ordered atoms in a crystal, allowing for the reconstruction of the electron density map and, subsequently, the precise positions of atoms and their stereochemical relationships.

While direct X-ray crystallographic data specifically for Balfourodinium is not commonly found in general summaries, this method has been instrumental in confirming the absolute configuration of related quinoline alkaloids isolated from Choisya ternata nih.gov. For instance, the absolute configuration of an unusual chlorohydrin alkaloid (alkaloid 20), a compound structurally related to Balfourodinium from the same plant source, was confirmed as (R) by X-ray crystallography using the Bijvoet method nih.gov. This demonstrates the applicability and critical role of X-ray crystallography in resolving the stereochemical puzzles of this class of natural products, especially when previous assignments may have been uncertain or incorrect nih.gov.

Chiral Stationary Phase Chromatography

Chiral Stationary Phase (CSP) Chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase, is a widely used technique for the separation and enantiomeric purity determination of chiral compounds researchgate.net. This method exploits the differential interactions between enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times for each enantiomer researchgate.net.

For quinoline alkaloids, including those related to Balfourodinium, CSP chromatography has proven effective in separating enantiomers and assigning absolute configurations. For example, a CSP-GC-MS analysis was successfully utilized to unequivocally determine the (R) absolute configuration of (+)-3-hydroxy-4,4-dimethyl-4-butyrolactone, which in turn allowed for the assignment of absolute configurations for other related alkaloids, such as (-)-desmethoxychoisyine and (-)-platydesmine nih.gov. This highlights the utility of CSP chromatography not only for separating enantiomers but also for providing crucial information for stereochemical assignments, which is particularly important for compounds like Balfourodinium that exhibit chirality.

Computational Chemistry Approaches for Stereochemical Assignment

Computational chemistry approaches have become increasingly valuable tools for the determination of absolute and relative stereochemistry, especially when experimental methods are challenging or provide ambiguous results. These methods leverage quantum mechanical calculations to predict spectroscopic properties (e.g., NMR chemical shifts, electronic circular dichroism (ECD) spectra) for various possible stereoisomers, which are then compared with experimental data to assign the correct configuration.

Techniques such as Gauge-Independent Atomic Orbital (GIAO) NMR chemical shift calculations, often used in conjunction with statistical methods like DP4 or DP4+, can reliably assign stereochemistry by comparing calculated and experimental Nuclear Magnetic Resonance (NMR) data. Similarly, Time-Dependent Density Functional Theory (TDDFT) calculations are frequently employed to predict ECD spectra, which are highly sensitive to molecular chirality, enabling the assignment of absolute configuration for chiral natural products. While specific computational data for Balfourodinium itself are not detailed in the provided search results, the general application of these computational tools is well-established for complex organic molecules and natural products, offering a powerful complementary approach to experimental characterization in elucidating the precise stereochemistry of compounds like Balfourodinium and its analogues nih.gov.

Biosynthesis and Metabolic Pathways of Balfourodinium

Precursor Identification and Elucidation of Biosynthetic Building Blocks

The biosynthesis of furoquinoline alkaloids, including balfourodinium, originates from primary metabolism, utilizing fundamental building blocks. The core structure is derived from anthranilic acid, which undergoes a series of modifications. Platydesmine (B1238980) has been identified as a key biosynthetic precursor to other furoquinoline alkaloids. chempedia.info

Research suggests that balfourodinium, which is often found as a racemic mixture, may be derived from a common racemic epoxide precursor. psu.edu This indicates that a crucial step in its formation involves the epoxidation of a dimethylallyl substituent at the C-3 position of a 2-quinolone precursor. psu.edu

The following table summarizes the key identified precursors in the biosynthesis of balfourodinium and related compounds.

Table 1: Identified Precursors in Furoquinoline Alkaloid Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| Anthranilic Acid | Fundamental building block for the quinoline (B57606) ring system. |

| 2-Quinolone Precursor | Core structure that undergoes subsequent modifications. |

| Dimethylallyl Pyrophosphate | Provides the isoprene (B109036) unit for prenylation at the C-3 position. |

| Racemic Epoxide Precursor | A likely intermediate leading to the formation of racemic balfourodinium. psu.edu |

Proposed Enzymatic Steps and Reaction Mechanisms in Balfourodinium Biosynthesis

The formation of balfourodinium from its precursors is catalyzed by a series of specific enzymes. The proposed pathway involves aromatic hydroxylation, methylation, and epoxidation steps. psu.edu The involvement of oxygenase and other oxygen-atom-transfer enzymes is considered crucial in the biosynthetic pathways of alkaloids in plants like Choisya ternata. psu.edu

Key proposed enzymatic steps include:

Aromatic Hydroxylation–Methylation : It is hypothesized that a 2-quinolone precursor undergoes hydroxylation at the C-8 position, followed by methylation. psu.edu

Prenylation : A dimethylallyl group is attached to the C-3 position of the quinoline ring.

Epoxidation : A monooxygenase enzyme is thought to catalyze the epoxidation of the C-3 dimethylallyl substituent, forming a racemic epoxide intermediate. psu.edu This epoxide is a critical branching point in the pathway.

Cyclization : The final formation of the furan (B31954) ring in balfourodinium occurs through the cyclization of this epoxide intermediate. clockss.org

The synthesis of the balfourodinium molecule involves advanced organic chemistry techniques, including the formation of the quinolinium core and the introduction of the furan ring and other substituents. ontosight.ai

Genetic and Molecular Basis of Biosynthetic Pathways

Understanding the genetic and molecular underpinnings of balfourodinium synthesis is essential for a complete picture of its biosynthesis. This involves identifying the genes that code for the necessary enzymes and analyzing their expression.

In many microorganisms and plants, genes responsible for the biosynthesis of a specific secondary metabolite are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.gov While BGCs for various complex natural products have been identified, specific gene clusters encoding the complete enzymatic machinery for balfourodinium biosynthesis have not been definitively characterized in the existing literature. Chemical classification systems have grouped balfourodinium into phytochemical clusters with related compounds like veprisinium (B1196846) and ribalinium, which are often found in the same plant family, Rutaceae. genome.jpgenome.jp

Transcriptomic and proteomic analyses are powerful tools to study the expression of genes and the presence of proteins in an organism under specific conditions. nih.govfrontiersin.org These techniques can provide insights into the activity of biosynthetic pathways.

Studies on tissue cultures of Choisya ternata have provided indirect evidence of genetic regulation. Research has shown that cell cultures transformed with Agrobacterium tumefaciens exhibited lower production of balfourodinium compared to non-transformed cell cultures. googleapis.comgoogle.com This suggests that the transformation process, which involves the transfer of genetic material, alters the regulation of the secondary metabolic pathways leading to balfourodinium. google.com However, detailed transcriptomic or proteomic profiles specifically correlating gene expression or protein abundance with balfourodinium production levels are not extensively detailed in the available research.

Regulation of Balfourodinium Biosynthesis

The production of secondary metabolites like balfourodinium is often tightly regulated and influenced by various internal and external factors.

The accumulation of balfourodinium is not static and can be influenced by several factors related to the plant's growth conditions and developmental stage. In tissue cultures of Choisya ternata, the production of balfourodinium has been observed to vary significantly depending on the age of the culture and the concentration of nutrients like glucose or plant growth regulators such as NAA (1-Naphthaleneacetic acid). scispace.com

Furthermore, selection and cloning of plant cell lines can lead to varied alkaloid profiles. In some selected clones of Choisya ternata, balfourodinium was consistently found in smaller quantities than its precursor, platydesminium (B15183790), even in clones that were high accumulators of total alkaloids. researchgate.netresearchgate.net This indicates a complex and potentially unstable regulation of the later steps of the biosynthetic pathway in cultured cells. The use of elicitors, which are compounds that can trigger stress responses and secondary metabolite production, is a known strategy, but specific elicitors for enhancing balfourodinium production have not been detailed. googleapis.com

Table 2: Factors Influencing Balfourodinium Production

| Factor | Observation | Source Organism |

|---|---|---|

| Genetic Transformation | Transformed cell cultures showed lower production of balfourodinium compared to non-transformed cultures. googleapis.comgoogle.com | Choisya ternata |

| Culture Age | The content of balfourodinium varies with the age of the tissue culture. scispace.com | Choisya ternata |

| Nutrient Concentration | Varying concentrations of glucose can affect the accumulation of balfourodinium. scispace.com | Choisya ternata |

| Growth Regulators | The concentration of NAA (auxin) influences balfourodinium content in tissue cultures. scispace.com | Choisya ternata |

| Clonal Selection | Production was found to be lower and unstable in some selected high-alkaloid producing cell clones. researchgate.netresearchgate.net | Choisya ternata |

Developmental and Cellular Stage Modulation

The production and accumulation of Balfourodinium are subject to modulation based on the developmental stage and cellular differentiation of the producing organism. Research on Choisya ternata has revealed a distinct distribution of this alkaloid within the plant's tissues. The O-methyl-balfourodinium salt is the predominant quaternary alkaloid found in the leaves. In contrast, the stalks and roots contain both O-methyl-balfourodinium and N-methylplatydesminium salt in approximately equal amounts. This differential accumulation suggests that the biosynthetic pathways leading to Balfourodinium are likely regulated in a tissue-specific manner, with higher activity or storage capacity in the photosynthetic tissues of the leaves.

Furthermore, studies utilizing plant tissue culture techniques have provided additional insights into the cellular regulation of Balfourodinium biosynthesis. Investigations into callus cultures of Choisya ternata, derived from various strategies including aggregate clones and protoclones, have shown considerable variability in the production of dihydrofuroquinoline alkaloids. nih.gov A significant finding from these studies is that it was not possible to establish cell lines that accumulate high levels of Balfourodinium. nih.gov Moreover, when comparing normal (non-transformed) cell lines with those transformed by Agrobacterium tumefaciens, the transformed cells exhibited a diminished capacity for Balfourodinium production. nih.govgoogle.com This suggests that the genetic or physiological changes induced by transformation may negatively impact the specific enzymatic steps or regulatory factors required for efficient Balfourodinium synthesis.

Comparative Biosynthesis with Other Quinoline Alkaloids

The biosynthesis of Balfourodinium is best understood in the context of the broader family of quinoline alkaloids, particularly the furoquinolines, which are predominantly found in the Rutaceae family. mdpi.comresearchgate.net The fundamental building block for the quinoline core in these alkaloids is generally derived from anthranilic acid. mdpi.comcdnsciencepub.comeurekaselect.com

The proposed biosynthetic pathway for Balfourodinium, which bears a methoxyl group at the C-8 position, may differ from other related alkaloids. psu.edu It is hypothesized to originate from a 2-quinolone precursor. The pathway likely involves aromatic hydroxylation followed by methylation at the C-8 position. psu.edu This is succeeded by the epoxidation of a dimethylallyl (prenyl) group at the C-3 position, catalyzed by a monooxygenase enzyme, leading to a racemic epoxide precursor. psu.edu

This contrasts with the biosynthetic routes of other well-studied furoquinoline alkaloids like dictamnine (B190991) and skimmianine (B1681810). For instance, tracer experiments have shown that platydesmine, a hydroxyisopropyldihydrofuroquinoline alkaloid, is an efficient and specific precursor for dictamnine. researchgate.netrsc.org The conversion of platydesmine to dictamnine represents a key step in the formation of the furan ring characteristic of many of these alkaloids. researchgate.netpublish.csiro.au The biosynthesis of skimmianine, which is a 7,8-dimethoxydictamnine, involves further aromatic hydroxylation and O-methylation steps. psu.eduresearchgate.net While dictamnine itself can be a precursor to skimmianine, the precise sequence of these final oxygenation and methylation steps is not fully elucidated. psu.edu

Chemical Synthesis and Derivatization of Balfourodinium

Total Synthesis Strategies for Balfourodinium

The total synthesis, or the complete chemical construction of a complex molecule from simple, commercially available precursors, represents a significant achievement in organic chemistry. nih.govstanford.edu For a molecule like Balfourodinium, this process would involve the strategic formation of its heterocyclic core and the stereocontrolled installation of its substituents. ontosight.ai While a specific published total synthesis for Balfourodinium is not available, the following sections outline the theoretical strategies and methodologies that would be essential for such an undertaking.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. icj-e.orgnumberanalytics.comjournalspress.com This process involves hypothetical "disconnections" of chemical bonds that correspond to known, reliable chemical reactions. egrassbcollege.ac.in

For Balfourodinium, a logical retrosynthetic analysis would likely focus on disconnecting the molecule into its primary structural components: the quinolinium ring system and the substituted furan (B31954) ring. Key disconnections might include:

C-N bond disconnection within the quinolinium ring, simplifying it to a substituted aniline (B41778) and a carbonyl-containing fragment.

C-O and C-C bond disconnections in the dihydrofuran ring, breaking it down to a precursor that could be cyclized, for example, via an intramolecular etherification.

Disconnection of the side chain , isolating the chiral hydroxy-isopropyl group, which could be introduced using stereoselective methods.

This approach breaks the complex target into smaller, more manageable synthetic precursors. icj-e.org

Stereoselective and Enantioselective Methodologies

Balfourodinium possesses a specific (R)-stereochemistry at its chiral center. ontosight.ai Therefore, any total synthesis must employ stereoselective or enantioselective methods to ensure the formation of the correct three-dimensional structure. organic-chemistry.org

Key strategies could involve:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the required stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to guide a reaction to selectively produce one enantiomer over the other. This is a powerful method for creating stereocenters with high efficiency. organic-chemistry.orgresearchgate.net

Substrate-Controlled Diastereoselective Reactions: Where the existing stereochemistry in a molecule directs the formation of a new stereocenter. nih.govmdpi.com

These methodologies are fundamental to modern organic synthesis, particularly for producing biologically active natural products where stereochemistry is crucial for function. organic-chemistry.org

Convergent and Linear Synthetic Approaches

A synthetic plan can be either linear or convergent.

For a molecule with distinct fragments like Balfourodinium (the quinoline (B57606) core and the chiral furan portion), a convergent approach would likely be more efficient. ugent.be The separate synthesis of a quinoline precursor and a chiral side-chain fragment, followed by their coupling, would be a logical and powerful strategy.

Semi-Synthesis from Naturally Derived Precursors

Semi-synthesis uses a naturally occurring compound, isolated from sources like plants or microorganisms, as an advanced starting material for chemical modification. tapi.comnumberanalytics.com This approach can be significantly more efficient than total synthesis, especially when the natural precursor is complex but relatively abundant. etp-logistics.eu

In the context of Balfourodinium, several alkaloids are known to coexist in Choisya ternata. researchgate.net One report notes that 4-O-methyl-balfourodinium salt is a related compound found in Balfourodendron riedelianum. dss.go.th It is plausible that a more abundant, structurally related alkaloid from these plant sources could serve as a precursor for a semi-synthetic route to Balfourodinium itself or to its derivatives. This would involve targeted chemical modifications, such as alkylation, oxidation, or reduction, to convert the precursor into the final target molecule. numberanalytics.com However, specific published examples of a semi-synthesis yielding Balfourodinium have not been identified.

Synthesis of Balfourodinium Analogues and Derivatives

The synthesis of analogues, or structurally similar molecules, is a common practice in medicinal chemistry to explore how changes in molecular structure affect biological activity. rsc.org

Structure-Activity Relationship (SAR) Oriented Synthesis

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and evaluating the biological activity of the resulting analogues. monash.edu This process helps to identify which parts of the molecule are essential for its activity. rsc.orgnih.gov

For Balfourodinium, an SAR-oriented synthesis campaign would involve creating a library of related compounds with variations at specific positions:

Modification of the Side Chain: Altering the size or polarity of the 2-(1-hydroxy-1-methylethyl) group.

Substitution on the Aromatic Ring: Changing the position or nature of the methoxy (B1213986) groups on the quinoline core.

Alterations to the Furan Ring: Modifying or replacing the dihydrofuran ring system.

While SAR studies have been conducted for numerous other alkaloids, specific research detailing the synthesis and evaluation of a series of Balfourodinium analogues to establish clear SAR is not currently available in the public domain.

Modulating Pharmacophores and Scaffolds

The chemical architecture of Balfourodinium is characterized by a furo[2,3-b]quinolinium scaffold. ontosight.ai This core structure is decorated with specific functional groups, or pharmacophores, that dictate its physicochemical properties and potential biological interactions. These include two methoxy groups at positions 4 and 8, a methyl group at position 9, and a chiral (R)-2-(1-hydroxy-1-methylethyl) substituent on the dihydrofuran ring. ontosight.ai The modulation of these pharmacophores and the underlying scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop analogues with optimized properties.

The modification of the Balfourodinium structure can be approached by systematically altering its key regions:

The Dihydrofuran Moiety: The oxygen-containing heterocycle and its substituents are critical. The tertiary alcohol is a key hydrogen-bonding site, and its stereochemistry is likely crucial for specific molecular recognition. Synthetic efforts could focus on inverting this stereocenter to produce the (S)-enantiomer, or replacing the entire hydroxy-methylethyl group with other functionalities to probe steric and electronic requirements.

Methoxy Substituents: The methoxy groups at C4 and C8 are important electron-donating groups and potential hydrogen bond acceptors. Demethylation to the corresponding hydroxyl groups would significantly alter polarity and hydrogen bonding capacity.

Nature itself provides a template for such modifications, as seen in the variety of related quinoline alkaloids isolated from plants like Choisya ternata. psu.edu These natural analogues exhibit different patterns of oxidation, hydroxylation, and prenylation, demonstrating the chemical space accessible around the core scaffold. researchgate.netpsu.edu For instance, the existence of related compounds like isobalfourodine and platydesminium (B15183790) suggests that variations at the C8 position and in the N-alkylation state are tolerated biosynthetically and could be explored synthetically. psu.edu

Table 1: Potential Modifications of Balfourodinium Pharmacophores

| Pharmacophore/Region | Potential Modification | Rationale |

|---|---|---|

| Quinolinium Core | Introduction of substituents (e.g., F, Cl, Br) | Modulate electronic properties and lipophilicity. |

| Annulation of additional rings | Extend the aromatic system, altering shape and planarity. | |

| (R)-2-(1-hydroxy-1-methylethyl) Group | Inversion of stereochemistry to (S) | Probe the importance of chirality for biological targets. |

| Replacement with other alkyl/aryl groups | Investigate steric tolerance at the binding site. | |

| Oxidation of alcohol to a ketone | Remove hydrogen-bond donating ability. | |

| Methoxy Groups (C4, C8) | Demethylation to hydroxyl groups | Increase polarity and introduce hydrogen-bond donating sites. |

| Replacement with longer alkoxy chains | Increase lipophilicity. | |

| N-Methyl Group | Variation of N-alkyl substituent | Alter steric bulk and charge distribution around the quaternary nitrogen. |

Chemoenzymatic Synthesis and Biocatalysis Approaches

Chemoenzymatic synthesis merges the versatility of traditional organic chemistry with the high selectivity and efficiency of biological catalysts. mdpi.com This approach is particularly valuable for constructing complex, chiral molecules like Balfourodinium, as enzymes can perform specific transformations under mild conditions, often avoiding the need for cumbersome protecting groups. mt.comnih.gov While a complete chemoenzymatic synthesis of Balfourodinium has not been extensively documented, the principles of biocatalysis can be readily applied to key steps in its production. expresspharma.in

Enzymes offer solutions to several major challenges in alkaloid synthesis:

Stereocontrol: The chiral tertiary alcohol in Balfourodinium is a prime target for a biocatalytic approach. A ketone precursor could be stereoselectively reduced using an oxidoreductase (or dehydrogenase) to yield the desired (R)-enantiomer with high enantiomeric excess. princeton.edu Alternatively, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor, selectively acylating one enantiomer and allowing for the separation of the two. mdpi.com

Regioselectivity: Enzymes can selectively modify one functional group in the presence of others. For example, a biocatalyst could be employed for the regioselective hydroxylation or demethylation of the quinoline core, a transformation that can be difficult to control with conventional chemical reagents. researchgate.net

Green Chemistry: Biocatalytic reactions typically occur in aqueous media under mild temperature and pressure, reducing energy consumption and the use of hazardous organic solvents. expresspharma.in

The integration of biocatalysis with chemical synthesis could streamline the path to Balfourodinium and its analogues. nih.gov A hypothetical chemoenzymatic route might involve the chemical synthesis of a key achiral intermediate, such as a furo[2,3-b]quinoline (B11916999) with a ketone side chain, followed by a highly selective, enzyme-catalyzed reduction to install the chiral alcohol, and concluding with final chemical modifications. beilstein-journals.org

Table 2: Applicable Biocatalytic Reactions in Balfourodinium Synthesis

| Target Transformation | Enzyme Class | Potential Application |

|---|---|---|

| Asymmetric Ketone Reduction | Oxidoreductase / Dehydrogenase | Stereoselective synthesis of the (R)-tertiary alcohol from a ketone precursor. |

| Kinetic Resolution of Racemic Alcohol | Hydrolase / Lipase | Enantioselective acylation of a racemic alcohol precursor to isolate the (R)- or (S)-enantiomer. |

| Regioselective Hydroxylation | Oxygenase (e.g., P450) | Introduction of hydroxyl groups at specific positions on the quinoline backbone. |

| Regioselective Demethylation | O-Demethylase | Selective conversion of methoxy groups to hydroxyl groups to create new analogues. |

Novel Methodologies Developed Through Balfourodinium Synthesis Efforts

Efforts to synthesize complex natural products frequently drive the development of new chemical reactions and strategies. The synthesis of the furo[2,3-b]quinoline core of Balfourodinium and related alkaloids has benefited from and contributed to the advancement of modern synthetic methodologies. nih.gov While no single methodology was created exclusively for Balfourodinium, its synthesis serves as a platform for applying and refining novel approaches in heterocyclic chemistry.

Key methodological advances applicable to the synthesis of the Balfourodinium scaffold include:

Cascade Reactions for Heterocycle Formation: Modern organic synthesis emphasizes efficiency through cascade reactions, where multiple bonds are formed in a single operation. The synthesis of the quinoline core can be achieved through innovative cascade processes. One such example involves the chloride-triggered 6-endo cyclization of an o-alkynylisocyanobenzene, which generates a 2-chloroquinoline (B121035) in situ that can undergo further intramolecular reactions to build complex fused systems. researchgate.net This approach avoids harsher conditions often associated with classic quinoline syntheses like the Skraup or Friedländer syntheses.

Transition-Metal-Free Cycloadditions: The development of environmentally benign synthetic methods is a major goal. An innovative [3+2+1] cycloaddition reaction has been developed using anilines, enaminones, and DMSO to construct the quinoline ring. In this process, DMSO serves as both a solvent and a one-carbon source, highlighting a novel, metal-free approach to this important scaffold. researchgate.net

Advanced Asymmetric Synthesis Strategies: Establishing the absolute stereochemistry of the chiral center in Balfourodinium is a significant synthetic challenge. Beyond biocatalysis, advanced chemical methods are crucial. Research on related alkaloids from Choisya ternata has demonstrated a powerful strategy where a different, more abundant natural product (7-isopentenyloxy-γ-fagarine) was isolated and used as a chiral precursor for the asymmetric synthesis of other complex alkaloids like evoxine (B1671825). psu.edu This "chiral pool" approach, which leverages a readily available chiral molecule to build another, represents a sophisticated strategy that is highly relevant to an efficient total synthesis of enantiopure Balfourodinium.

These evolving methodologies prioritize efficiency, selectivity, and sustainability, enabling the construction of complex molecular architectures like Balfourodinium with greater precision and fewer synthetic steps.

Table 3: Modern Synthetic Methodologies for the Balfourodinium Scaffold

| Methodology | Reaction Type | Application in Balfourodinium Synthesis |

|---|---|---|

| Cascade Cyclization | 6-endo cyclization of o-alkynylisocyanobenzene | Efficient, one-pot formation of the substituted quinoline core. researchgate.net |

| Transition-Metal-Free Annulation | [3+2+1] Cycloaddition | Environmentally friendly construction of the quinoline ring system from simple precursors. researchgate.net |

| Asymmetric Synthesis from Chiral Precursors | Chiral Pool Synthesis | Use of a related, readily available natural product to establish the correct stereochemistry. psu.edu |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Reaction | Functionalization of the quinoline core with various aryl or alkyl groups to create analogues. researchgate.netnih.gov |

Molecular and Cellular Mechanisms of Action of Balfourodinium

Identification of Cellular and Subcellular Targets

Identifying the specific cellular and subcellular targets of a compound like Balfourodinium is crucial for understanding its biological effects. This process typically involves various biochemical and biophysical techniques designed to pinpoint the molecules with which the compound interacts.

Protein-Ligand Interaction Studies

Enzyme Inhibition or Activation Assays

Enzyme inhibition or activation assays are designed to determine if a compound modulates the activity of specific enzymes. These assays measure the effect of a compound on the rate of an enzymatic reaction. researchgate.net For inhibitors, key parameters like the inhibition constant (Kᵢ) and the concentration required to reduce enzymatic activity by 50% (IC₅₀) are determined. researchgate.netgiffordbioscience.complos.org Assays can be performed in real-time, providing insights into the kinetics of binding, such as the rates of association (kₒₙ) and dissociation (kₒ𝒻𝒻). plos.orgbmglabtech.com For example, a fluorometric method has been described for the determination of Balfourodinium in cell and tissue cultures, which could potentially be adapted for enzymatic activity studies if a target enzyme were identified. researchgate.net However, specific enzymes inhibited or activated by Balfourodinium have not been detailed in the search results.

Receptor Binding Affinity and Specificity

Receptor binding affinity and specificity studies assess the strength and selectivity with which a compound binds to specific cellular receptors. giffordbioscience.comopenaccessjournals.com Affinity is typically quantified by the equilibrium dissociation constant (Kᴅ), where a lower Kᴅ value indicates higher binding affinity. giffordbioscience.combmglabtech.com These studies are crucial for optimizing drug design and minimizing off-target effects. openaccessjournals.com Techniques like radioligand binding assays and surface plasmon resonance (SPR) are commonly employed to characterize binding kinetics, including association and dissociation rates, and to determine receptor density. giffordbioscience.com The specificity of a drug-receptor interaction ensures that the compound acts on its intended target. openaccessjournals.com Despite the importance of such studies, specific receptor binding affinity and specificity data for Balfourodinium are not present in the provided information.

Modulation of Intracellular Signaling Pathways

Understanding how a compound influences intracellular signaling pathways provides insights into its broader cellular effects and potential therapeutic applications.

Investigation of Inflammatory Pathways (e.g., NF-κB)

Inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are critical regulators of immune responses and inflammation. frontiersin.orgnih.govfrontiersin.org NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, cell proliferation, and survival. sigmaaldrich.comecrjournal.com Its activation can be triggered by various stimuli, including proinflammatory cytokines (e.g., TNF-α, IL-1), bacterial and viral infections, and oxidative stress. frontiersin.orgnih.govsigmaaldrich.com There are two main NF-κB pathways: the canonical pathway, typically activated by proinflammatory signals, and the alternative pathway, activated by a subset of TNF family members. nih.govfrontiersin.org Compounds that modulate NF-κB activity are of significant interest for their potential anti-inflammatory properties. nih.gov While the general mechanisms of NF-κB activation are well-understood, specific investigations into Balfourodinium's role in modulating inflammatory pathways, including NF-κB, are not detailed in the available literature.

Role in Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis, development, and the removal of damaged or unwanted cells. pagepressjournals.orgmdpi.comhaematologica.org Dysregulation of apoptosis is implicated in various pathological conditions, including cancer and neurodegenerative diseases. pagepressjournals.orgmdpi.com Compounds that induce apoptosis in cellular models are often investigated for their potential anti-cancer properties. mdpi.com Apoptosis can be triggered by various stimuli and typically involves the activation of caspases, leading to characteristic morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation. pagepressjournals.orghaematologica.org While the general mechanisms and pathways of apoptosis induction are well-characterized, specific studies on the role of Balfourodinium in inducing apoptosis in cellular models are not found in the current search results.

Effects on Oxidative Stress Responses

Studies on Choisya ternata extracts, from which Balfourodinium is derived, have revealed notable antioxidant capacities. These extracts demonstrate a high antioxidant profile, evidenced by their DPPH radical scavenging activity and their ability to reduce the generation of reactive oxygen species (ROS) in leukocytes stimulated with lipopolysaccharide (LPS). researchgate.net While specific detailed mechanisms of Balfourodinium's direct impact on oxidative stress responses are not extensively documented in the provided literature, Balfourodinium has been associated with antioxidant activity. nii.ac.jp Other quinoline (B57606) alkaloids isolated from C. ternata, such as anhydroevoxine (B14711160) and choisyine, have been shown to inhibit ROS generation in LPS-stimulated leukocytes, suggesting a potential role for this class of compounds in modulating oxidative stress. researchgate.net

Gene Expression and Proteomic Profiling in Response to Balfourodinium Exposure

Direct research findings specifically detailing gene expression and proteomic profiling in response to exposure to Balfourodinium are not extensively available in the provided literature. However, studies on the production of Balfourodinium in Choisya ternata tissue cultures indicate that its accumulation can be influenced by cellular processes and differentiation. For instance, transformed cell cultures exhibited a lower capacity for Balfourodinium production compared to non-transformed cell lines. researchgate.netgoogle.com Similarly, in certain clones, Balfourodinium was consistently found in lesser quantities even when other alkaloids were abundant, suggesting complex regulatory mechanisms governing its biosynthesis within the plant. researchgate.net These observations pertain to the plant's internal regulation of Balfourodinium synthesis rather than the compound's effects on gene and protein expression in other biological systems.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule correlates with its biological activity. wikipedia.orggardp.org This approach allows for the identification of specific chemical groups responsible for a target biological effect, thereby enabling the modification of a compound's structure to enhance its potency or selectivity. wikipedia.orggardp.org While SAR studies are crucial for optimizing bioactive compounds nih.govnih.govnih.govrsc.org, specific detailed SAR investigations focusing on Balfourodinium itself and its molecular efficacy are not explicitly provided in the current search results. General principles of SAR involve evaluating how changes in lipophilicity, chain length, and the positioning of key functional groups can modulate activity. nih.gov

Biological Activities of Balfourodinium in Pre Clinical Models

In Vitro Bioactivity Profiling

In vitro studies are crucial for the initial assessment of a compound's biological potential, providing insights into its mechanisms of action at the cellular and molecular levels.

Antimicrobial Activity (e.g., against bacteria, fungi)

Balfourodinium has demonstrated antimicrobial properties in various in vitro assays. Quinolinium derivatives, as a class, are known for their antimicrobial effects. ontosight.ai While specific quantitative data (e.g., Minimum Inhibitory Concentration, MIC) for Balfourodinium against a broad spectrum of bacteria and fungi were not extensively detailed in the provided search results, the compound is recognized for its potential in this area. Antimicrobial activity is typically evaluated using methods such as broth microdilution or agar (B569324) diffusion, which determine the lowest concentration of a substance that inhibits visible microbial growth (MIC) or kills the microorganisms (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). scielo.brfrontiersin.org The effectiveness of antimicrobial agents can vary depending on factors such as pH. scielo.br

Cytotoxicity in Cancer Cell Lines

Balfourodinium exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. ontosight.ai Cytotoxicity is often assessed using assays like the MTT/MTS assay, which measures cell proliferation and viability. uow.edu.au The inhibitory concentration at 50% (IC50) is a key metric used to quantify this effect. While specific IC50 values for Balfourodinium across a wide range of cancer cell lines were not directly provided, the general class of quinolinium derivatives, to which Balfourodinium belongs, has been explored for anticancer properties. ontosight.ai Studies on other compounds, for example, have shown varying IC50 values against different cancer cell lines, such as colorectal and breast cancer cells, highlighting the importance of evaluating activity across diverse cancer types. nih.gov

Antioxidant Capacity Assessment

The antioxidant capacity of Balfourodinium is another area of investigation. ontosight.ai Antioxidant activity is typically assessed using in vitro assays that measure a compound's ability to scavenge free radicals or reduce oxidative stress. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (ferric reducing antioxidant power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. tjnpr.orgnih.govbmglabtech.com These assays evaluate different mechanisms of antioxidant action, such as hydrogen atom transfer or single electron transfer. nih.govnih.gov While the search results indicate that Balfourodinium chloride has potential applications in life science and biology, with further study needed to fully understand its biological activities, specific quantitative data on its antioxidant capacity were not detailed. ontosight.ai

Anti-inflammatory Effects in Cellular Models

Balfourodinium, as a quinolinium derivative, is associated with anti-inflammatory properties. ontosight.ai In cellular models, anti-inflammatory effects are often investigated by assessing the inhibition of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.netnawah-scientific.comfrontiersin.org Macrophage cell lines, such as RAW 264.7, are frequently used to mimic inflammatory responses, often stimulated with lipopolysaccharides (LPS). nawah-scientific.comfrontiersin.org Studies on other natural compounds have demonstrated the ability to reduce these inflammatory markers and modulate signaling pathways like NF-κB. frontiersin.orgmdpi.comnih.gov While the provided information broadly mentions anti-inflammatory activity for quinolinium derivatives, specific detailed findings for Balfourodinium in cellular models were not available. ontosight.ai

Antimalarial Activity

Balfourodinium has been identified as possessing antimalarial activity. ontosight.ai In vitro antimalarial activity is typically assessed against human malaria parasites, most commonly Plasmodium falciparum, using methods that quantify the inhibition of parasite growth or metabolism. nih.govnih.govmmv.org The IC50 value, representing the concentration that inhibits 50% of parasite growth, is a standard measure of efficacy. nih.govfrontiersin.org For example, studies on other plant extracts have shown significant inhibitory effects on P. falciparum in vitro with varying IC50 values. nih.govfrontiersin.orgekb.eg The classification of antimalarial activity is often based on IC50 values, with highly active compounds typically having IC50 values of ≤ 5 µg/mL. frontiersin.org

Antinociceptive Activity in Pre-clinical Models

Balfourodinium has shown antinociceptive activity in pre-clinical models. nih.govresearchgate.net Antinociceptive activity refers to the reduction of pain sensation. Pre-clinical models often involve animal studies, such as the acetic acid-induced writhing test or the hot plate test in mice, to evaluate peripheral and central antinociceptive effects. researchgate.netnih.gov Research on compounds isolated from plants, including quinoline (B57606) alkaloids, has demonstrated significant antinociceptive effects in these models, sometimes comparable to or even exceeding standard pain relievers. researchgate.net The mechanism of action for such activity can involve various systems, including the nitric oxide (NO) system or the cholinergic system. researchgate.net

Neurobiological Activity in Neuronal Cell Cultures

Neuronal cell cultures, often derived from primary tissues or established cell lines (e.g., PC12, SH-SY5Y), serve as fundamental tools in neurobiological research to investigate neuronal function, neurotoxicity, neuroprotection, and the impact of compounds on neurite outgrowth and neurodevelopment neuronatherapeutics.commdpi.combiorxiv.orgnih.govnih.govnih.govfrontiersin.orgharvard.edubmglabtech.comnih.gov. These in vitro systems allow for detailed analysis of cellular mechanisms, including synaptic activity, calcium signaling, and the integrity of neuronal networks biorxiv.orgfrontiersin.orgnih.gov. Despite the established utility of these models in neurobiological studies, specific research findings detailing the neurobiological activity of Balfourodinium in neuronal cell cultures are not available in the current search results.

Bioactivity in Model Organisms (e.g., in vivo in zebrafish, C. elegans, Drosophila)

Model organisms like the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio) are widely utilized in biological and pharmacological research due to their genetic tractability, short life cycles, high fecundity, and conservation of fundamental biological mechanisms with humans uib.nonih.govnih.govnih.govnih.govfrontiersin.orgresearchgate.netharvard.edunih.govnih.govmdpi.complos.org. These in vivo models facilitate high-throughput screening and the investigation of compound effects on complex physiological processes, development, behavior, and disease pathogenesis nih.govnih.govnih.govresearchgate.netharvard.edunih.govplos.org. While these model organisms are extensively used to assess the bioactivity of natural products and other compounds nih.govnih.govresearchgate.netnih.gov, specific studies detailing the bioactivity of Balfourodinium in zebrafish, C. elegans, or Drosophila are not present in the provided search results. One search result mentioned Balfourolone as an artifact resulting from the base-catalyzed ring opening of 4-O-methyl-balfourodinium salt during isolation, but it did not describe any biological activity of Balfourodinium itself in Drosophila dss.go.th.

Mechanistic Insights Derived from Bioactivity Studies

Understanding the mechanistic insights of a compound's action is crucial for drug discovery and development uib.nonih.govemdr-belgium.benih.govcmaj.cacpn.or.kr. Mechanistic studies aim to elucidate the specific molecular targets, signaling pathways, and cellular processes through which a compound exerts its biological effects uib.nonih.govemdr-belgium.benih.govcmaj.cacpn.or.kr. Such insights are typically derived from comprehensive bioactivity studies in both in vitro and in vivo models. Given the absence of specific detailed bioactivity data for Balfourodinium in neuronal cell cultures and the aforementioned model organisms in the current search results, detailed mechanistic insights pertaining directly to Balfourodinium's neurobiological or other activities in these preclinical models cannot be provided.

Advanced Analytical Methodologies for Balfourodinium

Metabolomics and Lipidomics Approaches for Global Profiling

To understand the biological role and biosynthetic context of Balfourodinium, a broader analytical view is necessary. Metabolomics, the comprehensive study of all small-molecule metabolites in a biological system, provides this global perspective. nih.gov

Using UPLC coupled with high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, a metabolomics study of a Balfourodinium-producing plant like Choisya ternata could be performed. researcher.lifenih.gov This approach can:

Identify Differential Metabolites: By comparing metabolite profiles under different conditions (e.g., different developmental stages or environmental stresses), researchers can identify metabolites that correlate with Balfourodinium production. nih.gov

Elucidate Biosynthetic Pathways: The identification of potential precursors, intermediates, and downstream products can help map the biosynthetic pathway of furoquinoline alkaloids.

Discover Novel Compounds: Untargeted metabolomics allows for the discovery of previously unknown compounds within the plant, expanding the knowledge of its chemical diversity.

Lipidomics, a sub-discipline of metabolomics, focuses on the global analysis of lipids. While not directly analyzing alkaloids, understanding the lipid profile can provide insights into cellular membrane composition and signaling pathways that may be associated with alkaloid storage and transport.

Microscopic Techniques for In Situ Localization and Distribution

Determining where a compound is located within a plant's tissues and cells is crucial for understanding its physiological function, such as chemical defense or signaling. mdpi.com Several advanced microscopic techniques can achieve this for Balfourodinium.

Fluorescence Microscopy: Many alkaloids, including those from the Rutaceae family, are known to be autofluorescent. nih.gov Studies have shown that specialized cells called idioblasts, found in the roots and other tissues of Rutaceae plants, are sites of alkaloid storage and can be easily observed under UV light due to the fluorescence of their contents. researchgate.netresearchgate.net This intrinsic property could be exploited using epifluorescence or confocal microscopy to map the distribution of Balfourodinium and related alkaloids in Choisya ternata tissues. nih.govnih.gov

Mass Spectrometry Imaging (MSI): This powerful technique generates a molecular map, showing the spatial distribution of hundreds of molecules directly from a thin section of tissue without the need for labels. mdpi.comfrontiersin.org Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a mass spectrometer can visualize the precise location of Balfourodinium in different organs (roots, stems, leaves) and even pinpoint its accumulation in specific tissue regions like the vascular bundles or epidermis. frontiersin.orgjst.go.jprsc.org For small, potentially volatile alkaloids, on-tissue chemical derivatization can be employed to improve ionization and prevent delocalization during analysis. acs.org

Development of Biosensors for Specific Detection

For rapid, real-time, and potentially in-field detection of Balfourodinium, biosensors represent a promising future direction. A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal upon binding to a target analyte. knu.ua

The development of a biosensor for an alkaloid like Balfourodinium would likely follow the strategy of engineering transcription factor-based biosensors. mdpi.comfrontiersin.org This cutting-edge approach involves:

Identifying a Biorecognition Element: The process often starts with a "generalist" bacterial transcription factor that has a promiscuous binding pocket capable of weakly recognizing a range of molecules. nih.gov

Directed Evolution: Through laboratory evolution and high-throughput screening, this transcription factor is mutated to evolve high specificity and sensitivity towards the target alkaloid, Balfourodinium. nih.govnih.gov

Signal Transduction: The engineered transcription factor is incorporated into a genetic circuit, often in bacteria or yeast. When the biosensor binds to Balfourodinium, it triggers a conformational change in the transcription factor, which in turn activates the expression of a reporter gene, such as Green Fluorescent Protein (GFP). mdpi.com

Detection: The resulting fluorescent signal can be easily measured, providing a quantitative readout of the Balfourodinium concentration. mdpi.com

Such biosensors could be invaluable for screening plant varieties for high production yields or for monitoring alkaloid biosynthesis in real-time within engineered microbial systems. mdpi.comnih.gov

| Technique | Primary Application | Key Advantage | Key Limitation |

|---|---|---|---|

| LC-MS/MS | Targeted Quantification | Highest sensitivity and selectivity for trace analysis. mdpi.com | Requires specific reference standards for absolute quantification. |

| GC-MS | Qualitative/Quantitative Analysis | Excellent separation for volatile compounds; extensive spectral libraries. notulaebotanicae.ro | Requires derivatization for non-volatile compounds like Balfourodinium. scielo.br |

| qNMR | Absolute Quantification & Impurity Profiling | No identical standard needed; provides structural information. acs.orgtandfonline.com | Lower sensitivity compared to MS; requires higher sample concentration. |

| Metabolomics (LC-HRMS) | Global Profiling & Pathway Analysis | Provides a holistic view of the metabolic state. nih.gov | Data analysis is complex; compound identification can be challenging. |

| Microscopy (MSI/Fluorescence) | In Situ Localization | Reveals spatial distribution in tissues without extraction. mdpi.comresearchgate.net | Spatial resolution may be limited; quantification can be difficult. |

| Biosensors | Specific, High-Throughput Detection | Enables rapid screening and real-time monitoring. mdpi.com | Development is complex and compound-specific; currently prospective. nih.gov |

Isotopic Labeling and Tracing for Metabolic Flux Studies of Balfourodinium

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the rate of flow, or flux, of metabolites through these pathways. In the context of the furoquinoline alkaloid Balfourodinium, which is found in plants of the Rutaceae family like Choisya ternata, isotopic labeling studies can provide invaluable insights into its biosynthesis. psu.eduscielo.br This involves feeding the organism with a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), and then tracking the incorporation of this isotope into Balfourodinium and its intermediates. biorxiv.orgresearchgate.net

The biosynthesis of furoquinoline alkaloids is understood to originate from anthranilic acid, which undergoes a series of enzymatic reactions. researchgate.netrushim.ru A key proposed step in the formation of Balfourodinium involves the prenylation of a quinolone precursor, followed by cyclization and other modifications. psu.edu One hypothesized pathway suggests that Balfourodinium may be derived from a common racemic epoxide precursor. psu.edu

By using isotopically labeled precursors, researchers can trace the journey of specific atoms through the metabolic network leading to Balfourodinium. For instance, feeding a plant with ¹³C-labeled L-tryptophan could help determine the extent to which this amino acid contributes to the quinoline (B57606) ring of the alkaloid. Similarly, providing ¹⁵N-labeled anthranilic acid would allow for the tracking of the nitrogen atom into the heterocyclic core of Balfourodinium. researchgate.net

The analysis of the distribution of these heavy isotopes in the final Balfourodinium molecule, as well as in its precursors and related metabolites, is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai This data allows for the calculation of metabolic flux, which is the rate of turnover of metabolites in a biochemical pathway. cabidigitallibrary.org

Research Findings from Hypothetical Isotopic Labeling Studies

While specific metabolic flux analysis studies on Balfourodinium are not extensively documented, we can extrapolate from research on related furoquinoline alkaloids to illustrate the potential findings. biorxiv.orgresearchgate.net For example, studies on the biosynthesis of skimmianine (B1681810) and evoxine (B1671825) have utilized labeled precursors to understand the formation of the furan (B31954) ring. researchgate.net

A hypothetical experiment could involve the administration of [¹³C₆]-glucose to Choisya ternata tissue cultures. The distribution of the ¹³C label in the isolated Balfourodinium would reveal the carbon flow from central carbon metabolism into the specialized biosynthetic pathway of the alkaloid.

Table 1: Hypothetical Isotopic Enrichment in Balfourodinium Biosynthetic Precursors from [¹³C₆]-Glucose

| Metabolite | Assumed Pathway | Expected ¹³C Enrichment (%) |

| Anthranilic Acid | Shikimate Pathway | 45 |

| 4-Hydroxy-2-quinolone | From Anthranilic Acid | 40 |

| 3-Dimethylallyl-4-hydroxy-2-quinolone | Prenylation | 35 |

| Balfourodinium | Final Product | 30 |

This table is interactive. Click on the headers to sort the data.

The data in the table above illustrates a hypothetical scenario where the isotopic enrichment decreases as the label is distributed through the metabolic network. This pattern can provide quantitative data on the flux through each step of the pathway.

Further detailed analysis using advanced techniques like tandem mass spectrometry (MS/MS) can pinpoint the exact location of the isotopic labels within the molecular structure of Balfourodinium. This information is critical for distinguishing between different proposed biosynthetic routes.

Table 2: Hypothetical Positional Isotopic Enrichment in Balfourodinium

| Position in Balfourodinium Structure | Labeled Precursor | Expected Labeling Pattern |

| Quinoline Ring Carbons | [¹³C]-Anthranilic Acid | High enrichment in specific carbons |

| Furan Ring Carbons | [¹³C]-Mevalonic Acid | High enrichment in the furan ring |

| N-Methyl Group | [¹³C]-S-Adenosyl Methionine | Specific labeling of the methyl group |

This table is interactive. Explore the potential labeling patterns based on different precursors.

By combining data from multiple isotopic labeling experiments using different precursors, a comprehensive model of the metabolic flux leading to Balourodinium can be constructed. This model would not only confirm the biosynthetic pathway but also identify potential rate-limiting steps and regulatory control points. Such knowledge is foundational for any future efforts in metabolic engineering to enhance the production of this complex alkaloid. researchgate.net

Ecological and Environmental Role of Balfourodinium

Role in Inter-species Chemical Communication

Balfourodinium and its related alkaloids likely play a role in allelopathy, a form of inter-species chemical communication where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Research has demonstrated that furoquinoline alkaloids isolated from Balfourodendron riedelianum, such as evolitrine, kokusaginine, γ-fagarine, skimmianine (B1681810), and maculosidine, act as photosynthetic inhibitors in spinach chloroplasts. By disrupting the photosynthetic electron transport chain, these compounds can inhibit the growth of competing plant species, giving Balfourodendron riedelianum a competitive advantage in its natural habitat. This allelopathic activity is a key mechanism of chemical communication between plants.

Table 1: Photosynthetic Inhibition by Furoquinoline Alkaloids from Balfourodendron riedelianum

| Alkaloid | Effect on Photosynthesis |

| Evolitrine | Inhibits ATP synthesis and electron transport |

| Kokusaginine | Inhibits electron transport |

| γ-Fagarine | Inactive |

| Skimmianine | Inhibits electron transport |

| Maculosidine | Inhibits electron transport |

Data based on studies of alkaloids from Balfourodendron riedelianum.

Defense Mechanisms Against Herbivory and Pathogens

Furoquinoline alkaloids, the class of compounds to which Balfourodinium belongs, are widely recognized for their defensive functions in plants. The bitter taste and potential toxicity of these alkaloids can deter feeding by herbivores. Studies on various plants from the Rutaceae family have shown that furoquinoline alkaloids possess antifeedant activities against insect larvae. This suggests that Balfourodinium contributes to the chemical defense of Balfourodendron riedelianum against herbivory.

Furthermore, furoquinoline alkaloids have demonstrated antimicrobial and antifungal properties nih.gov. These compounds can inhibit the growth of various pathogenic microorganisms, thereby protecting the plant from diseases. While direct studies on the antimicrobial spectrum of Balfourodinium are not extensively documented, the general activity of this class of alkaloids suggests a role in defending Balfourodendron riedelianum against a range of pathogens.

Influence on Local Ecosystem Dynamics and Biodiversity

The production of allelochemicals like Balfourodinium by Balfourodendron riedelianum can have a cascading effect on the local ecosystem. By inhibiting the growth of competing plant species, it can influence the composition and structure of the plant community in its immediate vicinity. This, in turn, can affect the distribution and abundance of herbivores and other organisms that depend on those plants for food and habitat.

The antimicrobial properties of alkaloids released into the soil through leaf litter decomposition could also influence the soil microbial community. By selectively inhibiting certain bacteria and fungi, these compounds can alter the microbial diversity and function, which has broader implications for nutrient cycling and soil health mdpi.comnih.gov. The specific impact of Balfourodinium on the biodiversity of its ecosystem is an area that requires further investigation.

Biogeochemical Cycling of Balfourodinium and Related Metabolites

The biogeochemical cycling of Balfourodinium is intrinsically linked to the life cycle of Balfourodendron riedelianum. The alkaloid is synthesized within the plant and can be distributed throughout its tissues. When leaves, branches, and other parts of the plant die and fall to the ground as litter, Balfourodinium and other secondary metabolites are introduced into the soil environment.

In the soil, these complex organic molecules undergo decomposition by soil microorganisms. The rate of degradation will depend on various factors, including the soil's microbial community, temperature, and moisture. Studies on the decomposition of other alkaloids have shown that microbial action can lead to their breakdown over time nih.gov. The carbon and nitrogen contained within the Balfourodinium molecule are eventually mineralized and recycled back into the soil, becoming available for uptake by other plants and microorganisms. The complete degradation pathway and turnover time for Balfourodinium in a natural ecosystem are yet to be determined.

Impact of Environmental Perturbations on Balfourodinium Production

The synthesis of secondary metabolites like alkaloids in plants is often influenced by environmental conditions. Abiotic stresses such as drought, nutrient availability, and light intensity can significantly affect the production of these compounds.

Light and Nutrient Availability: The production of nitrogen-containing compounds like alkaloids is dependent on the availability of nitrogen in the soil. Changes in nutrient levels can, therefore, impact the concentration of Balfourodinium in Balfourodendron riedelianum frontiersin.org. Similarly, light is a crucial factor for photosynthesis, which provides the energy and carbon precursors for alkaloid biosynthesis.

Drought and Salinity: Environmental stresses such as drought and high salinity have been shown to alter alkaloid production in various plant species. In some cases, stress can lead to an increase in the concentration of defensive compounds as the plant allocates more resources to survival.

The specific responses of Balfourodinium production in Balfourodendron riedelianum to different environmental perturbations remain a subject for future research. Understanding these relationships is crucial for predicting how this plant's chemical defenses and ecological interactions might shift in response to a changing climate and other environmental disturbances.

Future Research Directions and Translational Perspectives

Discovery of Novel Balfourodinium Derivatives and Related Natural Products

The exploration for novel Balfourodinium derivatives and related natural products represents a crucial future research direction. Balfourodinium belongs to a class of quinolinium derivatives, which have shown promise in anticancer drug development ontosight.ai. Natural products and their derivatives are significant sources for new drugs, with innovations in genomics and techniques to explore new sources of antimicrobial chemical matter revealing novel compounds nih.govbiomedpharmajournal.org. The chemical diversity and binding specificity of natural product derivatives make them appealing for molecular probes in research and future drug discovery informaticsjournals.co.in. Given that Balfourodinium is found in Choisya ternata nih.gov, future efforts could focus on bioprospecting and genome mining of this plant and related species to identify new biosynthetic gene clusters (BGCs) that might lead to the discovery of novel structural analogues or related quinoline (B57606) alkaloids with enhanced bioactivities researchgate.net. Synthetic biology methods also offer new strategies to generate novel compounds and improve yields nih.gov.

Comprehensive Elucidation of Remaining Biosynthetic Gaps and Engineering Opportunities

A comprehensive understanding of Balfourodinium's biosynthesis is essential for its sustainable production and for generating novel derivatives. While specific details on Balfourodinium's biosynthetic pathways are not extensively documented in current literature, general advancements in metabolic engineering highlight the potential for elucidating and manipulating such pathways mdpi.com. Future research should aim to identify the enzymes and genetic machinery involved in the complete biosynthesis of Balfourodinium. This includes mapping the entire pathway from primary metabolites to the final complex quinolinium structure. Identifying rate-limiting steps or key enzymatic transformations would present significant engineering opportunities. Techniques such as CRISPR-Cpf1 gene editing and high-throughput screening can be utilized to modify microbial strains or plant cell cultures for enhanced production or to guide the synthesis of new derivatives mdpi.com. Overcoming challenges related to low yields and enzyme instability, as seen in other biosynthetic processes, would be critical for industrial production of Balfourodinium or its analogues mdpi.com.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To fully understand the mechanisms of action of Balfourodinium, the development of advanced in vitro and in vivo models is imperative. Current in vitro studies are critical for determining mechanisms of pathogenesis and properties of compounds, often using differentiated 3D organ cultures and monolayers of cells nih.gov. In vitro models can provide insights into cellular and molecular-level measurements researchgate.net. However, translating findings from in vitro to in vivo studies requires sophisticated computational systems models that relate stimuli, mechanism, and outcomes researchgate.net. The use of human in vitro and ex vivo models, such as organ-on-a-chip technologies, holds great promise for offering novel insights into complex biological processes and bridging the gap between simplified in vitro systems and the complexities of in vivo settings, thereby augmenting translational prospects bmrat.orgresearchgate.net. For Balfourodinium, developing specific cell lines or organoid models that accurately mimic the target physiological environments where its bioactivities are observed (e.g., antimicrobial, antiviral, anticancer) would be crucial ontosight.ai. Furthermore, establishing appropriate animal models for in vivo studies will allow for comprehensive assessment of its systemic effects, pharmacokinetics, and efficacy in a living system.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

Integrating multi-omics data is a powerful approach to gain a holistic and systems-level understanding of Balfourodinium's biological impact. Multi-omics combines data from various technologies, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a comprehensive view of complex biological systems azolifesciences.comcmbio.io. This integrated approach can decode genetic and metabolic signatures, elucidate mechanisms of action, and navigate data complexity by connecting different data types to build a biologically meaningful narrative cmbio.io. For Balfourodinium, multi-omics studies could involve:

Genomics: Sequencing the genome of Choisya ternata or other Balfourodinium-producing organisms to identify all genes involved in its biosynthesis and regulation.

Transcriptomics: Analyzing gene expression patterns in response to various stimuli or conditions that influence Balfourodinium production or its biological effects.

Proteomics: Identifying and quantifying proteins that interact with Balfourodinium or are modulated by its presence, providing insights into its molecular targets and pathways.

Metabolomics: Profiling the metabolic changes induced by Balfourodinium in biological systems or identifying precursors and intermediates in its biosynthetic pathway sci-hub.se.

This integration can reveal complex interactions between biomolecules, identify biomarkers, and provide a deeper understanding of disease mechanisms, which would not be evident from single-omics analyses azolifesciences.commdpi.comnih.gov. Computational methods, including network analysis and machine learning, are essential for processing, analyzing, and integrating these diverse datasets to identify patterns, correlations, and relationships azolifesciences.comnih.gov.

Exploration of New Pre-clinical Bioactivities and Pharmacological Leads

The initial research suggests that Balfourodinium chloride and similar quinolinium compounds possess antimicrobial, antiviral, and anticancer properties ontosight.ai. Future research should systematically explore these and potentially new pre-clinical bioactivities. This involves:

Targeted Screening: Conducting high-throughput screening against a wider range of microbial pathogens (bacteria, fungi, viruses), cancer cell lines, and other disease models.

Mechanism of Action Studies: For any identified bioactivity, detailed studies are needed to elucidate the precise molecular mechanisms by which Balfourodinium exerts its effects. This could involve identifying specific protein targets, enzyme inhibition, or modulation of signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of Balfourodinium derivatives with subtle structural modifications to understand how chemical structure influences biological activity. This can help optimize potency and selectivity.

Pharmacological Lead Identification: Based on promising pre-clinical bioactivities and SAR data, Balfourodinium or its optimized derivatives could be developed as pharmacological leads for various therapeutic applications. This would involve further in vitro and in vivo efficacy studies, paving the way for potential drug development.

The exploration of Balfourodinium's full therapeutic potential requires a systematic and multidisciplinary approach, leveraging advanced technologies and integrated biological insights ontosight.ainih.gov.

Q & A

Q. What approaches design novel Balfourodinium derivatives with enhanced specificity?

- Methodological Answer : Utilize structure-activity relationship (SAR) studies with systematic substituent variation at key positions (e.g., hydroxyl or amino groups). Screen libraries via high-throughput docking (AutoDock Vina) and validate top candidates with in vitro assays. Prioritize derivatives with lower cytotoxicity (MTT assay) .

Q. How do researchers evaluate Balfourodinium’s stability under industrial or environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) with forced degradation (heat, light, oxidation). Monitor degradation products via LC-MS and assess ecotoxicity using Daphnia magna or algal growth inhibition tests. Compare results with predictive models (EPI Suite) .

Q. What methodologies validate Balfourodinium’s interactions with biomolecules?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) for thermodynamic profiling and cryo-electron microscopy (cryo-EM) for structural insights. Pair with nuclear Overhauser effect (NOE) NMR to map binding epitopes. Cross-reference with in silico predictions (HADDOCK) .

Ethical & Collaborative Considerations

Q. How should analytical methods for Balfourodinium be standardized across labs?

- Methodological Answer : Adopt IUPAC guidelines for calibration and inter-laboratory validation. Use certified reference materials (CRMs) and participate in proficiency testing programs (e.g., LGC Standards). Document method validation parameters (LOQ, LOD, precision) in open-access databases .

Q. What interdisciplinary approaches mitigate environmental risks of Balfourodinium?

- Methodological Answer : Integrate lifecycle analysis (LCA) with ecotoxicology data to model environmental fate. Collaborate with policy experts to align findings with regulatory frameworks (e.g., REACH). Publish risk assessments in hybrid journals (e.g., Green Chemistry) for broad accessibility .

Q. How can researchers balance innovation with ethical constraints in Balfourodinium studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products